molecular formula C18H21NO3 B5511076 N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide

N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B5511076
M. Wt: 299.4 g/mol
InChI Key: WYUZNRDFJUUEAX-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with ethyl, methyl, and methoxy groups

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-14-7-5-6-13(2)18(14)19-17(20)12-22-16-10-8-15(21-3)9-11-16/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUZNRDFJUUEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethyl-6-methylaniline and 4-methoxyphenol.

    Acylation Reaction: The aniline derivative undergoes acylation with chloroacetyl chloride to form N-(2-ethyl-6-methylphenyl)-2-chloroacetamide.

    Etherification: The chloroacetamide is then reacted with 4-methoxyphenol in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the exothermic nature of the reactions.

    Purification steps: Including recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide
  • N-(2-methylphenyl)-2-(4-methoxyphenoxy)acetamide
  • N-(2-ethyl-6-methylphenyl)-2-(4-hydroxyphenoxy)acetamide

Uniqueness

N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity compared to similar compounds.

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